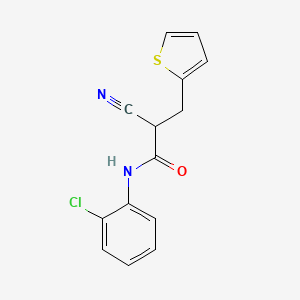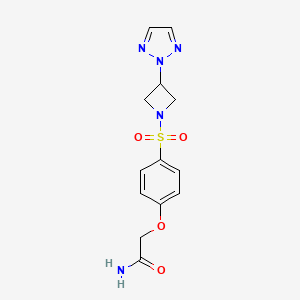![molecular formula C19H17Cl4N3OS2 B2581054 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-38-4](/img/structure/B2581054.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H17Cl4N3OS2 and its molecular weight is 509.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactivity
Research in the area of 1,2,4-triazole chemistry often explores the facile synthesis of triazole derivatives with potential fungicidal activity. For example, El-Telbani et al. (2007) demonstrated the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate, leading to ethyl [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylacetate, which showed preliminary fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007). Such studies underscore the chemical versatility and reactivity of triazole derivatives, hinting at the broad utility of these compounds in developing new fungicides.
Biological Activity: Antibacterial and Antifungal Applications
Triazole derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, Wang et al. (2010) synthesized a series of novel sulfanilamide-derived 1,2,3-triazole compounds, which were found to exhibit promising antibacterial potency against several tested strains (Wang, Wan, & Zhou, 2010). This illustrates the potential of triazole derivatives in the development of new antibacterial agents.
Antifungal and Antimicrobial Research
Triazole derivatives have also been recognized for their antifungal activities. Qingcu (2014) synthesized Schiff bases from 3-methyl-4-amino-5-ethoxycarbonylmethyl sulfanyl-1,2,4-triazole and tested their antifungal activities against four vegetable pathogens, showing better activities than the reference triadimefon in some cases (Qingcu, 2014).
Pharmacological Properties
Research on triazole derivatives extends into pharmacological properties as well, exploring their potential in treating diseases. Maliszewska-Guz et al. (2005) studied the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides, leading to derivatives that were pharmacologically investigated for their effects on the central nervous system in mice, demonstrating the versatility of triazole compounds in medicinal chemistry (Maliszewska-Guz et al., 2005).
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3OS2/c1-2-26-18(11-29(27)10-12-6-7-13(20)8-17(12)23)24-25-19(26)28-9-14-15(21)4-3-5-16(14)22/h3-8H,2,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSWRBOHLKRDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)furan-2-carboxamide](/img/structure/B2580974.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)
![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580994.png)